N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide is a complex organic compound featuring a thiazolidine ring, a cyanomethyl group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-thiazolidinone, propargylamine, and cyanomethyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other reduced forms.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the cyanomethyl and propynyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its unique structure may interact with biological targets, offering opportunities for the design of enzyme inhibitors, receptor modulators, or antimicrobial agents.
Industry
In the materials science field, this compound can be used in the development of novel polymers and advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidine ring and other functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)acetamide: Lacks the propynyl group, offering different reactivity and applications.
N-(prop-2-yn-1-yl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)acetamide:
Uniqueness
N-(cyanomethyl)-2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of both cyanomethyl and propynyl groups allows for a broader range of chemical transformations and applications compared to similar compounds.
This detailed overview highlights the significance and potential of this compound in various scientific and industrial fields
Properties
IUPAC Name |
N-(cyanomethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-2-5-12(7-4-11)10(14)9-13-6-3-8-17(13,15)16/h1H,3,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYWBQVNWMHMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CN1CCCS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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